molecular formula C9H6N4O5 B2918159 2-methyl-5,7-dinitroquinazolin-4(3H)-one CAS No. 890092-86-1

2-methyl-5,7-dinitroquinazolin-4(3H)-one

Cat. No. B2918159
CAS RN: 890092-86-1
M. Wt: 250.17
InChI Key: PVJGXZNOFSWWSS-UHFFFAOYSA-N
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Description

2-methyl-5,7-dinitroquinazolin-4(3H)-one (MDNQ) is a synthetic compound that belongs to the class of nitroaromatic compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In

Scientific Research Applications

Mechanistic Insights in Chemical Reactions

  • Singh and Goel (2015) investigated the mechanism of nucleophilic aromatic substitution reactions involving 5,7-dinitroquinazoline-4-one derivatives. They provided insights into the reaction's free energy profiles, structural parameters, charge analysis, and frontier molecular orbitals, suggesting a concerted mechanism without stable intermediates in these reactions (Singh & Goel, 2015).

Synthesis and Biological Evaluation

  • Keche and Kamble (2014) explored the synthesis of various 2-methylquinazolin-4(3H)-one derivatives, examining their anti-inflammatory and antimicrobial activities. They identified specific compounds with promising biological activities (Keche & Kamble, 2014).

Nucleophilic Displacement and Regioselectivity

  • Kislyi et al. (2008) studied the nucleophilic displacement of nitro groups in dinitroquinazoline derivatives, highlighting the regioselectivity in these reactions and the factors influencing the product formation (Kislyi et al., 2008).

Antituberculosis Activity

  • Panneerselvam et al. (2016) synthesized and evaluated novel 2-methylquinazolin-4(3H)-one compounds for their activity against Mycobacterium tuberculosis, identifying potent anti-tuberculosis agents (Panneerselvam et al., 2016).

Corrosion Inhibition Properties

  • Errahmany et al. (2020) investigated quinazolinone derivatives as corrosion inhibitors for mild steel, providing insights into their efficiency and the chemical adsorption mechanisms involved (Errahmany et al., 2020).

Antitumor Agents

  • Alanazi et al. (2013) developed novel quinazolinone derivatives and evaluated their antitumor properties, identifying compounds with selective activities against various cancer cell lines (Alanazi et al., 2013).

Synthesis for Cancer Treatment

  • Zheng-you (2010) described the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, an important intermediate in the production of cancer treatment drugs (Zheng-you, 2010).

Corrosion Inhibition Study

  • Kadhim et al. (2017) evaluated the corrosion inhibition properties of benzoxazine derivatives, including 2-methylquinazolin-4(3H)-one, on mild steel in acidic solutions (Kadhim et al., 2017).

properties

IUPAC Name

2-methyl-5,7-dinitro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O5/c1-4-10-6-2-5(12(15)16)3-7(13(17)18)8(6)9(14)11-4/h2-3H,1H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJGXZNOFSWWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5,7-dinitroquinazolin-4(3H)-one

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